molecular formula C14H13ClO B14241626 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one CAS No. 500768-38-7

4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one

Cat. No.: B14241626
CAS No.: 500768-38-7
M. Wt: 232.70 g/mol
InChI Key: ITZVTUXARWRBMZ-UHFFFAOYSA-N
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Description

4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclobutene ring substituted with a butenyl group, a chlorine atom, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclobutene ring, which can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Substitution Reactions: The introduction of the butenyl group and the chlorine atom can be accomplished through substitution reactions. For example, the reaction of a cyclobutene derivative with butenyl halides in the presence of a base can yield the desired butenyl-substituted product.

    Aromatic Substitution: The phenyl group can be introduced through an aromatic substitution reaction, such as a Friedel-Crafts alkylation, using a suitable phenylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions to replace the chlorine atom or the butenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways: The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one: shares similarities with other cyclobutene derivatives, such as 1-(But-2-en-2-yl)-2-chloro-3-phenylcyclobut-2-en-1-one and 4-(But-2-en-2-yl)-3-phenylcyclobut-2-en-1-one.

    Unique Features: The presence of the chlorine atom and the specific substitution pattern on the cyclobutene ring make this compound unique compared to its analogs.

Highlighting Uniqueness

The unique substitution pattern and the presence of the chlorine atom confer specific chemical properties to this compound, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

500768-38-7

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

4-but-2-en-2-yl-2-chloro-3-phenylcyclobut-2-en-1-one

InChI

InChI=1S/C14H13ClO/c1-3-9(2)11-12(13(15)14(11)16)10-7-5-4-6-8-10/h3-8,11H,1-2H3

InChI Key

ITZVTUXARWRBMZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1C(=C(C1=O)Cl)C2=CC=CC=C2

Origin of Product

United States

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